Diethyl 2-[5-(4-iodophenoxy)pentyl]propanedioate
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Overview
Description
Diethyl 2-[5-(4-iodophenoxy)pentyl]propanedioate is an organic compound that features an iodophenoxy group attached to a pentyl chain, which is further connected to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[5-(4-iodophenoxy)pentyl]propanedioate typically involves the reaction of diethyl malonate with 5-(4-iodophenoxy)pentyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[5-(4-iodophenoxy)pentyl]propanedioate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodophenoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or THF.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of diols or alcohols.
Scientific Research Applications
Diethyl 2-[5-(4-iodophenoxy)pentyl]propanedioate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be utilized in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study the interaction with biological macromolecules.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals or intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of diethyl 2-[5-(4-iodophenoxy)pentyl]propanedioate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodophenoxy group can facilitate binding to specific sites, while the propanedioate moiety can influence the compound’s pharmacokinetic properties. The exact pathways involved would depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl [5-(4-fluorophenoxy)pentyl]malonate
- Diethyl [5-(4-methylphenoxy)pentyl]malonate
- Diethyl cyclopentyl(phenyl)propanedioate
Uniqueness
Diethyl 2-[5-(4-iodophenoxy)pentyl]propanedioate is unique due to the presence of the iodophenoxy group, which can impart distinct chemical and biological properties. The iodine atom can enhance the compound’s reactivity and binding affinity in certain contexts, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal and material sciences.
Properties
IUPAC Name |
diethyl 2-[5-(4-iodophenoxy)pentyl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25IO5/c1-3-22-17(20)16(18(21)23-4-2)8-6-5-7-13-24-15-11-9-14(19)10-12-15/h9-12,16H,3-8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMAGHJZMKYOAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCOC1=CC=C(C=C1)I)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25IO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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